molecular formula C15H21N3OS B3343718 Zolamine CAS No. 553-13-9

Zolamine

Cat. No.: B3343718
CAS No.: 553-13-9
M. Wt: 291.4 g/mol
InChI Key: KYBJXENQEZJILU-UHFFFAOYSA-N
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Description

Zolamine is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used as an antipruritic, which means it helps relieve itching. The compound’s full chemical name is N-[4-(Methoxyphenyl)methyl]-N,N-dimethyl-N-(1,3-thiazol-2-yl)ethane-1,2-diamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolamine involves several steps, starting with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the dimethylaminoethyl side chain. The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions to optimize the production efficiency and minimize impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced at the thiazole ring, resulting in the formation of dihydrothiazole derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Zolamine has a wide range of applications in scientific research:

    Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.

    Medicine: Explored for its antipruritic properties and potential use in dermatological treatments.

    Industry: Utilized in the development of new antihistamine drugs and other therapeutic agents.

Mechanism of Action

Zolamine exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, swelling, and redness. Additionally, this compound’s anticholinergic activity helps reduce secretions and provides relief from symptoms associated with allergic reactions .

Comparison with Similar Compounds

    Thonzylamine: Another antihistamine with similar properties but different chemical structure.

    Diphenhydramine: A widely used antihistamine with sedative effects.

    Chlorpheniramine: An antihistamine commonly used in cold and allergy medications.

Uniqueness: Zolamine is unique due to its specific combination of antihistamine and anticholinergic properties, making it particularly effective as an antipruritic. Its chemical structure, which includes a thiazole ring and a methoxyphenyl group, also distinguishes it from other antihistamines .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJXENQEZJILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203817
Record name Zolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-13-9
Record name Zolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXB79TB0N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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